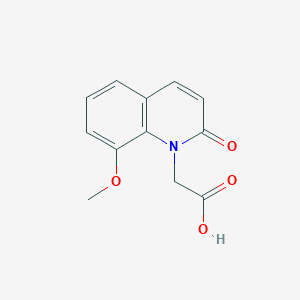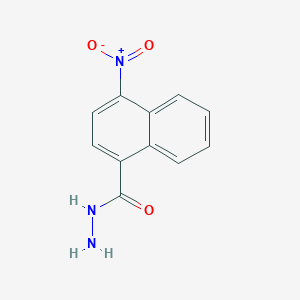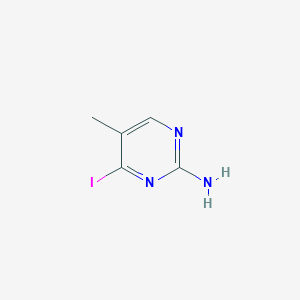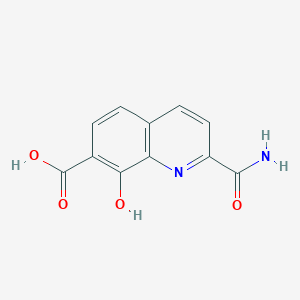
Quinoline-8-sulfonic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline-8-sulfonic acid hydrate is an organic compound derived from quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a sulfonic acid group attached to the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinoline-8-sulfonic acid hydrate can be synthesized through several methods. One common approach involves the sulfonation of quinoline, which typically yields the 8-sulfonic acid derivative. This process can be carried out using sulfuric acid or oleum as the sulfonating agents under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactions. The reaction mixture is cooled and the product is isolated through crystallization or precipitation techniques. The final product is then purified to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline-8-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-8-sulfonic acid derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the process .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-8-sulfonic acid derivatives, while reduction can produce various quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Quinoline-8-sulfonic acid hydrate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of quinoline-8-sulfonic acid hydrate involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. This chelation process is crucial for its antimicrobial and anticancer activities . The compound’s ability to form stable complexes with metal ions also underlies its use as a fluorescent probe .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and used in various applications, including as a fungicide and in analytical chemistry.
5-Chloro-8-hydroxyquinoline: Similar to 8-hydroxyquinoline but with enhanced antimicrobial properties due to the presence of a chlorine atom.
Quinoline-5-sulfonic acid: Another sulfonic acid derivative of quinoline, but with the sulfonic group at the fifth position, leading to different chemical properties and applications.
Uniqueness
Quinoline-8-sulfonic acid hydrate is unique due to its specific sulfonic acid group position, which influences its reactivity and applications. Its ability to form stable metal complexes and its diverse range of applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
857211-12-2 |
|---|---|
Molekularformel |
C9H9NO4S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
quinoline-8-sulfonic acid;hydrate |
InChI |
InChI=1S/C9H7NO3S.H2O/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);1H2 |
InChI-Schlüssel |
KFSLGCMFBPUFKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)



![3-Methoxy-3-phenylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11876722.png)
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)

![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)


![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)
